2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide
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Overview
Description
2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide is a compound with the molecular formula C7H11N3O3S. It is a piperazine derivative that contains both a sulfanylmethyl group and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide can be achieved through several methods. One common approach involves the reaction of substituted piperazines with acetamide derivatives under controlled conditions. For example, the reaction of 3,6-dioxopiperazine with a sulfanylmethylating agent in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to form alcohols or amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Another piperazine derivative with similar structural features.
N-(3-chlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide: A compound with a similar acetamide group.
Uniqueness
2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanylmethyl group, in particular, provides unique opportunities for further functionalization and derivatization .
Properties
CAS No. |
677021-08-8 |
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Molecular Formula |
C7H11N3O3S |
Molecular Weight |
217.25 g/mol |
IUPAC Name |
2-[3,6-dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide |
InChI |
InChI=1S/C7H11N3O3S/c8-5(11)1-3-6(12)10-4(2-14)7(13)9-3/h3-4,14H,1-2H2,(H2,8,11)(H,9,13)(H,10,12) |
InChI Key |
HFMILYIJQBWNKO-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CS)C(=O)N |
Origin of Product |
United States |
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